molecular formula C13H11ClO B1362864 1-(Chloromethyl)-4-phenoxybenzene CAS No. 4039-92-3

1-(Chloromethyl)-4-phenoxybenzene

Cat. No.: B1362864
CAS No.: 4039-92-3
M. Wt: 218.68 g/mol
InChI Key: IATNZRYVIRYKDJ-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-4-phenoxybenzene (CAS: 4039-92-3) is an aromatic compound with the molecular formula C₁₃H₁₁ClO and a molecular weight of 218.68 g/mol. Structurally, it consists of a benzene ring substituted with a phenoxy group (–O–C₆H₅) at the para position and a chloromethyl (–CH₂Cl) group at the adjacent position. The chloromethyl group confers reactivity, making it a versatile intermediate in organic synthesis, particularly in alkylation and coupling reactions. Its IUPAC name is this compound, and it is characterized by the NIST Standard Reference Database .

Properties

IUPAC Name

1-(chloromethyl)-4-phenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATNZRYVIRYKDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334524
Record name 1-(Chloromethyl)-4-phenoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4039-92-3
Record name 1-(Chloromethyl)-4-phenoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Reactions Analysis

Comparison with Similar Compounds

Comparison with Similar Compounds

The chloromethyl-substituted benzene derivatives share structural similarities but exhibit distinct properties based on their substituents. Below is a detailed comparison with key analogs:

Structural and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituent Key Chemical Features
1-(Chloromethyl)-4-phenoxybenzene C₁₃H₁₁ClO 218.68 4039-92-3 Phenoxy (–O–C₆H₅) Electron-rich phenoxy group enhances stability; chloromethyl enables nucleophilic substitution .
1-(Chloromethyl)-4-nitrobenzene C₇H₆ClNO₂ 187.58 100-14-1 Nitro (–NO₂) Strong electron-withdrawing nitro group increases reactivity in electrophilic substitutions .
1-Chloro-4-methoxybenzene C₇H₇ClO 142.58 623-12-1 Methoxy (–OCH₃) Electron-donating methoxy group reduces electrophilicity; used in alkylation reactions .
1-(Chloromethyl)-4-methanesulfonylbenzene C₈H₈ClO₂S 218.66 40517-43-9 Methanesulfonyl (–SO₂CH₃) Sulfonyl group is electron-withdrawing, enhancing stability and directing substitution reactions .
1-(Bromophenylmethyl)-4-chlorobenzene C₁₃H₁₀BrCl 281.58 948-54-9 Bromophenylmethyl Bromine substituent increases molecular weight and alters halogen-based reactivity .
1-Chloro-4-[chloro(4-chlorophenyl)methyl]benzene C₁₃H₉Cl₃ 271.35 1025058-88-1 Trichlorophenyl High chlorine content increases hydrophobicity and potential toxicity .

Research Findings and Industrial Relevance

  • Synthetic Utility: Chloromethyl benzenes are critical in coupling reactions.
  • Drug Conjugates : Chloromethyl groups are integral to antibody-drug conjugates (ADCs), as seen in patents involving chloromethyl indole dimers .
  • Safety Considerations : Chloromethyl derivatives often require careful handling due to their reactivity. For instance, 1-(chloromethyl)-4-(phenylthio)benzene is classified under GHS hazard codes for inhalation risks .

Biological Activity

1-(Chloromethyl)-4-phenoxybenzene, with the chemical formula C13H11ClO, is a chlorinated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H11ClO
  • CAS Number : 4039-92-3
  • Structure : The compound features a chloromethyl group attached to a phenoxybenzene structure, which may influence its reactivity and interactions with biological systems.

This compound exhibits various biological activities, primarily attributed to its ability to interact with cellular targets. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced cell proliferation in cancer models.
  • Cell Signaling Modulation : It can modulate signaling pathways by interacting with kinases and transcription factors, influencing gene expression and cellular responses.
  • Apoptosis Induction : Evidence suggests that this compound may induce apoptosis in cancer cells by activating pro-apoptotic genes while inhibiting anti-apoptotic pathways.

Anticancer Properties

Research indicates that this compound has significant anticancer potential. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For example, at low concentrations, the compound effectively reduced tumor cell viability while exhibiting minimal toxicity to normal cells.

Antimicrobial Activity

The compound also displays antimicrobial properties against a range of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating potential applications in developing new antibacterial agents.

Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer activity of various chlorinated phenyl compounds, including this compound. The results indicated a significant reduction in cell viability in breast and prostate cancer cell lines, with IC50 values suggesting effective potency at nanomolar concentrations.

Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results demonstrated that this compound inhibited bacterial growth effectively, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Biochemical Pathways

The compound is metabolized primarily by liver enzymes, particularly cytochrome P450 enzymes. This metabolism leads to various metabolites that may also exhibit biological activity. Understanding these metabolic pathways is crucial for assessing the therapeutic potential and safety profile of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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